Diaplasinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Research Background

- PAI-1's Physiological Role: As a serine protease inhibitor (SERPIN), PAI-1 is the primary regulator of fibrinolysis—the process that breaks down blood clots. It does this by inhibiting tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), which are enzymes that activate plasminogen to form clot-dissolving plasmin [1] [2].

- Therapeutic Rationale: High levels of PAI-1 lead to suppressed fibrinolysis and an increased risk of thrombosis [2]. Therefore, a PAI-1 inhibitor like diaplasinin was designed to promote the natural breakdown of clots, offering a potential therapy for thrombotic diseases [1].

Current Research Application: A Protocol Example

A 2024 study used this compound as a tool compound to investigate a novel signaling pathway in sepsis-induced cardiomyopathy [3]. The following diagram illustrates the experimental workflow and key findings from this research.

Experimental workflow for evaluating this compound effects in septic mice.

Full Experimental Methodology [3]:

- In Vivo Model: Male C57BL/6 mice (8 weeks old) were subjected to sepsis using the cecal ligation and puncture (CLP) method.

- Treatment Protocol: this compound (HY-122098) was administered via intraperitoneal injection at 200 nM or 400 nM daily.

- Key Outcome Measures:

- Survival: Monitored over 7 days.

- Cardiac Function: Assessed by echocardiography (measuring Left Ventricular Ejection Fraction - LVEF, and Fractional Shortening - LVFS) on day 1 post-CLP.

- Biomarker Analysis: Expression of Cleaved Caspase-3 (an apoptosis marker) and Serpine1 (the gene for PAI-1) in heart tissue was measured via immunohistochemistry and Western blotting.

- In Vitro Confirmation: The study used mouse cardiomyocytes (HL-1 cell line) exposed to LPS (to mimic sepsis). The role of Serpine1 was further validated by transfection with siRNA-Serpine1.

Research-Grade Supplier Information

For laboratory research, this compound is available from chemical suppliers. One example is provided below (inclusion does not imply endorsement):

| Supplier | Catalog Number | Formats Available | Reported Purity | Storage |

|---|---|---|---|---|

| ApexBio Technology [4] | BA8055 | Solid powder or solution (e.g., 10 mM in DMSO) | >99% (HPLC) | -20°C |

Key Research Considerations

- Discontinued Drug Status: As a clinical candidate, this compound's development was halted after Phase 1 trials [5]. Its value now lies primarily in basic research as a pharmacological tool for probing PAI-1 biology.

- Mechanism Nuance: The exact structural mechanism by which this compound inhibits PAI-1 is not fully detailed in the available literature. Research on other PAI-1 inhibitors suggests they may work by binding to and stabilizing a "prelatent" form of PAI-1, thereby accelerating its transition to an inactive latent state [6].

References

- 1. Plasminogen Activator Inhibitor-1 Signaling Pathway [creative-diagnostics.com]

- 2. Recognition of Plasminogen Activator Inhibitor Type ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sepsis induces the cardiomyocyte apoptosis and cardiac ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [apexbt.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

Diaplasinin (PAI-749) Technical Profile

The table below summarizes its core characteristics:

| Property | Description / Value |

|---|---|

| Synonyms | PAI-749 [3] [1] |

| CAS Number | 481631-45-2 [3] [1] |

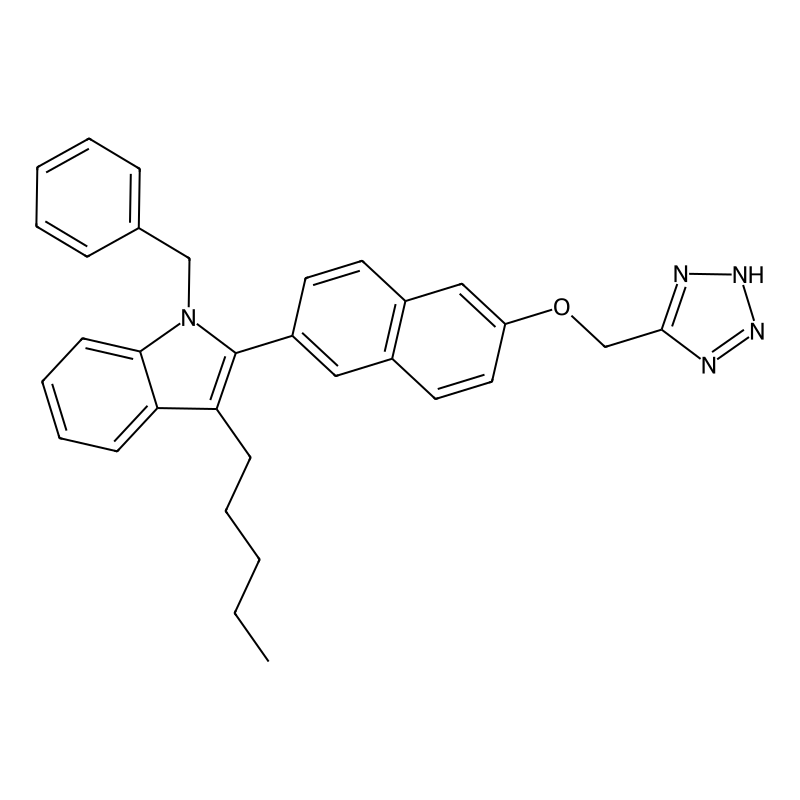

| Molecular Formula | C₃₂H₃₁N₅O [3] [1] |

| Molecular Weight | 501.62 g/mol [3] [1] |

| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1 / Serpine1) [1] |

| Reported IC₅₀ | 295 nM (for PAI-1 inhibition) [3] [1] |

| Mechanism of Action | Inhibits PAI-1, preserving tPA and uPA activity to promote fibrinolysis [3] [1]. |

| Primary Biological Effect | Antithrombotic efficacy [3] [1]. |

| Appearance | Off-white to light yellow solid [1] |

| Solubility (DMSO) | 125 mg/mL (249.19 mM) [1] |

Quantitative Data on PAI-1 Inhibition

The following table consolidates the key quantitative findings on the inhibition profile of Diaplasinin from various assay methods.

| Assay Method | Measured Parameter | Reported Value | Context / Note |

|---|---|---|---|

| Fluorophore Quenching | Apparent Dissociation Constant (Kd) | 254 nM | Measured using fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |

| Fluorophore Quenching | Half-maximal Inhibitory Concentration (IC₅₀) | 140 nM | Measured using fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |

| Enzymatic Assay | IC₅₀ (vs tPA activity) | 157 nM | Preserved tPA activity in the presence of PAI-1 [1]. |

| Enzymatic Assay | IC₅₀ (vs uPA activity) | 87 nM | Preserved uPA activity in the presence of PAI-1 [1]. |

Experimental Protocols from Recent Research

1. In Vivo Model: Sepsis-Induced Cardiac Dysfunction [4]

- Animal Model: Male, 8-week-old C57BL/6 mice.

- Sepsis Induction: Cecal ligation and puncture (CLP) surgery was performed to induce sepsis. Sham-operated mice underwent the same procedure without ligation and puncture.

- Experimental Groups:

- Sham group

- CLP group

- CLP + 200 nM this compound group

- CLP + 400 nM this compound group

- Dosing Regimen: this compound was administered via intraperitoneal injection daily.

- Primary Endpoints:

- Survival Rate: Monitored over 7 days.

- Cardiac Function: Assessed by echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) on day 1 post-CLP.

- Biomarker Analysis: Heart tissues were collected for immunohistochemistry (IHC) and Western blot analysis of Cleaved Caspase-3 expression.

2. In Vitro Model: LPS-Induced Cardiomyocyte Apoptosis [4]

- Cell Line: Mouse atrial cardiomyocytes (HL-1 cell line).

- Apoptosis Induction: Cells were exposed to Lipopolysaccharide (LPS) at 10.0 mg/L.

- Intervention:

- Cells were treated with a Serpine1 inhibitor (this compound).

- Separate experiments involved transfection with siRNA targeting YAP1 or Serpine1 to silence their expression before LPS exposure.

- Outcome Measures:

- Cell Viability: Measured using a CCK-8 assay.

- Apoptosis Rate: Analyzed by flow cytometry.

- Protein Expression: Levels of YAP1, Serpine1, and Cleaved Caspase-3 were determined by Western blot.

DOT Script for Signaling Pathway

The study suggests that sepsis induces cardiomyocyte apoptosis via the YAP1/Serpine1/Caspase-3 pathway, which this compound helps to counteract [4]. The following DOT script visualizes this pathway and the hypothesized intervention point.

Diagram 1: Proposed YAP1/Serpine1/Caspase-3 pathway in sepsis-induced cardiac dysfunction and the intervention point of this compound [4].

Key Insights for Researchers

- Mechanistic Nuance: Some PAI-1 inhibitors, like AZ3976, work not by binding the active form but by binding a latent/prelatent form and accelerating the transition to latency, thus depleting the pool of active PAI-1 [5]. The specific binding mode of this compound to PAI-1 (active vs. latent form) was not clarified in the search results.

- Therapeutic Context: The 2024 study positions this compound as a tool to investigate a novel signaling pathway in sepsis, linking the HIPPO/YAP1 pathway directly to apoptosis via Serpine1, which opens new research avenues beyond thrombosis [4].

- Experimental Note: The in vivo study used two doses (200 nM and 400 nM) without a full dose-response curve. For thorough investigation, establishing a broader dose-response relationship would be beneficial [4].

References

- 1. This compound (PAI-749) | PAI-1 Inhibitor [medchemexpress.com]

- 2. Plasminogen Activator Inhibitor-1 Signaling Pathway [creative-diagnostics.com]

- 3. This compound [apexbt.com]

- 4. Sepsis induces the cardiomyocyte apoptosis and cardiac dysfunction... [degruyterbrill.com]

- 5. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

Quantitative Profile of Diaplasinin (PAI-749)

The table below summarizes the key quantitative data available for Diaplasinin.

| Parameter | Value / Description | Context / Assay |

|---|---|---|

| IC₅₀ (General PAI-1) | 295 nM [1] | In vitro inhibition of PAI-1 [1]. |

| IC₅₀ (tPA preservation) | 157 nM [1] | Preservation of tissue-type Plasminogen Activator activity in the presence of PAI-1 [1]. |

| IC₅₀ (uPA preservation) | 87 nM [1] | Preservation of urokinase-type Plasminogen Activator activity in the presence of PAI-1 [1]. |

| Apparent Kd | 254 nM [1] | Determined by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119) [1]. |

| Molecular Weight | 501.62 g/mol [1] | Chemical formula: C₃₂H₃₁N₅O [1]. |

| CAS Number | 481631-45-2 [1] | - |

Experimental Protocols & Context

- PAI-1 Biological Function: PAI-1 is the primary physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. By inhibiting these activators, PAI-1 reduces the conversion of plasminogen to plasmin, thereby slowing the breakdown of fibrin blood clots. Elevated PAI-1 activity can lead to a pro-thrombotic state [2] [3].

- Mechanism of PAI-1 Inhibitors: While the exact mechanism of this compound is not detailed in the results, research on other small-molecule PAI-1 inhibitors provides insight. For example, the compound AZ3976 inhibits PAI-1 by binding to a latent-like form of the protein and accelerating the transition from the active to the latent (inactive) state, thereby neutralizing it [2].

- Key Assay Types: The data for this compound was likely generated through standard biochemical and cell-based assays used in the field [2]:

- Chromogenic Assays: Measure the IC₅₀ of a compound by using a substrate that changes color when cleaved by a target enzyme (like tPA). The recovery of enzyme activity in the presence of both PAI-1 and the inhibitor is quantified.

- Plasma Clot Lysis Assay: Evaluates the functional, profibrinolytic effect of an inhibitor in a more physiologically relevant environment by measuring the time it takes for a clot to dissolve.

- Fluorescence Quenching: Used to determine binding affinity (Kd), where the binding of a compound to a fluorescently-tagged protein (like PAI-NBD119) causes a change in fluorescence intensity [1].

PAI-1 Signaling Pathway and Inhibitor Workflow

The following diagrams, created using Graphviz, illustrate the relevant biological pathway and a logical workflow for profiling an inhibitor like this compound.

Research Context and Conclusion

References

Background & Mechanism of Action

Quantitative Profiling of Diaplasinin

The table below summarizes key quantitative data for this compound:

| Parameter | Value | Description / Assay Context |

|---|---|---|

| IC₅₀ (PAI-1 Inhibition) | 295 nM | General PAI-1 inhibition [2]. |

| IC₅₀ (tPA Protection) | 157 nM | Preservation of tPA activity in the presence of PAI-1 [2]. |

| IC₅₀ (uPA Protection) | 87 nM | Preservation of uPA activity in the presence of PAI-1 [2]. |

| Apparent Kd | 254 nM | Binding affinity to fluorophore-tagged PAI-1 (PAI-NBD119) [2]. |

| Molecular Weight | 501.62 g/mol | - [2] |

| CAS Number | 481631-45-2 | - [2] [3] |

Experimental Context & Protocols

PAI-1 in Cellular Signaling

Drug Development Profile

- Therapeutic Indication: Developed for the treatment of thrombosis [3].

- Development Status: Classified as an investigational drug and has reached Phase 2 of clinical trials [3].

References

Quantitative Profile of Diaplasinin (PAI-749)

The table below summarizes the key biochemical data available for Diaplasinin.

| Assay Description | Measured Value | Parameter | Reference |

|---|---|---|---|

| PAI-1 Inhibition [1] [2] | 295 nM | IC₅₀ | |

| tPA Activity Preservation [2] | 157 nM | IC₅₀ | |

| uPA Activity Preservation [2] | 87 nM | IC₅₀ | |

| Fluorescence Quenching (PAI-NBD119) [2] | 140 nM | IC₅₀ | [1] |

| Binding Affinity (PAI-NBD119) [2] | 254 nM | Kd (Apparent) | [1] |

| Property | Specification | Details | Reference |

| Molecular Weight [1] [2] | 501.62 g/mol | Formula: C₃₂H₃₁N₅O | [3] |

| CAS Number [1] [2] | 481631-45-2 | [3] |

Experimental Protocols for PAI-1 Inhibitor Evaluation

Chromogenic Assay for PAI-1 Inhibition

- Principle: A known amount of active PAI-1 is pre-incubated with the inhibitor. Residual PAI-1 activity is determined by its capacity to inhibit tPA. The remaining, uninhibited tPA then cleaves a synthetic chromogenic substrate, releasing a colored product (para-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm [4].

- Key Reagents:

- Active glycosylated human PAI-1 (e.g., Molecular Innovations)

- Two-chain human tPA

- Chromogenic tPA substrate (e.g., Pefachrome tPA: CH₃SO₂-d-HHT-Gly-Arg-pNA)

- Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0, with 0.01% Tween-80)

- Procedure Outline:

- Pre-incubation: Incubate a fixed concentration of active PAI-1 with a serial dilution of this compound (in DMSO) for a set time (e.g., 30-60 minutes) at 25°C or 37°C.

- tPA Inhibition: Add a known, excess amount of tPA to the PAI-1/inhibitor mixture and incubate further to allow any uninhibited PAI-1 to form complexes with tPA.

- Substrate Cleavage: Add the chromogenic substrate to the reaction mix.

- Detection: Immediately initiate kinetic measurement of absorbance at 405 nm for 10-30 minutes. The rate of absorbance increase is proportional to the tPA activity, which is inversely proportional to PAI-1 activity.

- Data Analysis: Plot the rate of pNA release (or absorbance at a fixed endpoint) against inhibitor concentration to calculate the IC₅₀ value [4].

Plasma Clot Lysis Assay

This functional assay assesses the profibrinolytic effect of this compound in a more physiologically relevant environment.

- Principle: A clot is formed in plasma rich in PAI-1 (e.g., from healthy donors) using thrombin. The lysis of this clot, induced by exogenous tPA, is monitored over time. A PAI-1 inhibitor will accelerate clot lysis by neutralizing PAI-1, thereby increasing the bioavailability of tPA [4].

- Key Reagents:

- Pooled human plasma (drawn from healthy volunteers after informed consent)

- Human thrombin

- Calcium chloride

- Tissue-type plasminogen activator (tPA)

- Procedure Outline:

- Clot Formation: Mix plasma with this compound (or DMSO vehicle), a low concentration of tPA (to initiate lysis), CaCl₂, and thrombin in a microtiter plate.

- Kinetic Measurement: Immediately monitor turbidity (absorbance at 405 nm or similar) continuously. Clot formation increases turbidity, while lysis decreases it.

- Data Analysis: Determine the time for 50% clot lysis for each sample. Plot the lysis time against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of this compound that halves the lysis time [4].

Binding Affinity via Fluorescence Quenching

- Principle: A fluorophore (e.g., NBD) is attached to PAI-1. When this compound binds to PAI-1, it causes a change in the local environment of the fluorophore, leading to a decrease in fluorescence intensity (quenching). The degree of quenching is proportional to the fraction of bound PAI-1 [1] [2].

- Key Reagents:

- Fluorophore-tagged PAI-1 (e.g., PAI-NBD119)

- Procedure Outline:

- Titration: Prepare a fixed concentration of PAI-NBD119 in a suitable buffer. In a fluorometer, titrate with increasing concentrations of this compound.

- Measurement: After each addition, measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em ~470/540 nm for NBD).

- Data Analysis: Plot the normalized fluorescence intensity against the concentration of this compound. Fit the data to a binding model (e.g., one-site specific binding) to determine the apparent dissociation constant (Kd) [1] [2].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and a generalized workflow for its evaluation, based on the functional data.

How to Proceed with Experimental Work

The information available is sufficient to serve as a blueprint for replicating key experiments.

- Reconstitution: Prepare a stock solution of this compound in DMSO, for example, at 10-100 mM. Dilute this stock in aqueous buffer for assays, ensuring the final DMSO concentration is consistent and low enough (e.g., <1%) to avoid solvent effects.

- Positive Controls: For validation, consider using other known PAI-1 inhibitors if commercially available.

- Critical Parameters: Pay close attention to the specific activity and source (E. coli vs. mammalian) of the PAI-1 protein, as these can significantly impact results [4]. The stability of active PAI-1 is also a key factor, as it has a short half-life.

References

Comprehensive Application Notes and Protocols for Diaplasinin (PAI-1 Inhibitor) Method Development

Introduction and Background

| Characteristic | Description | Biological Significance |

|---|---|---|

| Molecular Structure | 45-kDa single-chain glycoprotein, member of serpin superfamily | Contains reactive center loop (RCL) that serves as bait for target proteases |

| Primary Function | Main inhibitor of tPA and uPA | Key regulator of fibrinolysis and pericellular proteolysis |

| Conformational States | Active, latent, and substrate forms | Spontaneous transition to latent state unique among serpins |

| Circulating Pools | Plasma (5-50 ng/mL) and platelet-derived (up to 300 ng/mL) | Platelet PAI-1 released upon activation provides thrombolysis resistance |

| Biological Half-life | Approximately 1-2 hours at 37°C | Stabilized in vivo by vitronectin binding |

Experimental Protocols

Plasma Clot Lysis Assay Protocol

Materials and Reagents:

- Pooled normal human plasma (from at least 40 healthy donors)

- Diaplasinin stock solution (prepared in DMSO at appropriate concentration)

- Tissue-type plasminogen activator (tPA)

- Calcium chloride solution (25 mM)

- Thrombin solution (10 NIH U/mL)

- Tris-buffered saline (TBS), pH 7.4

- 96-well microtiter plates

- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare reaction mixtures containing 75 μL of pooled normal human plasma.

- Add this compound at varying concentrations (typical range: 1-50 μM) to experimental wells.

- Incorporate tPA at a final concentration of 0.5 nM to initiate fibrinolysis.

- Add calcium chloride (final concentration 15 mM) and thrombin (final concentration 1 NIH U/mL) to initiate clot formation.

- Immediately transfer the plate to a preheated microplate reader (37°C).

- Continuously monitor absorbance at 405 nm every 2 minutes for 4 hours.

- Calculate the clot lysis time as the time to achieve 50% reduction in maximal absorbance.

- Determine IC₅₀ values through non-linear regression analysis of concentration-response data.

Table 2: Representative Data from Plasma Clot Lysis Assay with this compound

| This compound Concentration (μM) | Clot Lysis Time (minutes) | % Fibrinolysis Enhancement |

|---|---|---|

| 0 (Control) | 120 ± 8 | 0 |

| 5 | 105 ± 7 | 12.5 |

| 10 | 85 ± 6 | 29.2 |

| 16 | 65 ± 5 | 45.8 |

| 20 | 55 ± 4 | 54.2 |

| 50 | 45 ± 3 | 62.5 |

Platelet Activation and PAI-1 Release Assay

Materials and Reagents:

- Washed human platelets (prepared from fresh blood samples)

- This compound stock solutions

- Platelet activators (ADP, collagen, or thrombin)

- Vitronectin (optional, for stabilization studies)

- Stop solution (containing protease inhibitors)

- PAI-1 activity assay kit (chromogenic substrate-based)

- Platelet aggregation analyzer (optional)

Procedure:

- Isolate platelets from fresh blood samples through differential centrifugation.

- Resuspend platelets in modified Tyrode's buffer at 2×10⁸ platelets/mL.

- Pre-incubate aliquots with this compound (1-50 μM) for 15 minutes at 37°C.

- Activate platelets using ADP (10 μM), collagen (2 μg/mL), or thrombin (0.5 U/mL).

- Terminate reactions at specific time points (0, 5, 15, 30, 60 minutes) using stop solution.

- Measure active PAI-1 levels in supernatants using chromogenic assay.

- For membrane retention studies, analyze platelet pellets after activation.

- Express results as percentage inhibition relative to activated controls without this compound.

In Vivo Sepsis Model Protocol

Recent investigations have explored the therapeutic potential of this compound in septic models, specifically examining its effects on sepsis-induced cardiac dysfunction through modulation of the YAP1/Serpine1/caspase-3 signaling pathway. The following protocol outlines the methodology for assessing this compound efficacy in a murine sepsis model. [4]

Materials and Reagents:

- Male C57BL/6 mice (8-week-old, 25 ± 2 g)

- This compound (HY-122098, Med Chem Express)

- Anesthesia equipment and isoflurane

- Surgical instruments for cecal ligation and puncture (CLP)

- Echocardiography system (e.g., Philips TIS 0.8 with RMV 707B transducer)

- Tissue collection supplies for heart extraction

- Western blot reagents for caspase-3 detection

Procedure:

Randomly assign mice to four experimental groups (n=20/group):

- Sham operation group

- CLP group (sepsis control)

- CLP + 200 nM this compound

- CLP + 400 nM this compound

Perform CLP surgery:

- Anesthetize mice with 2% isoflurane

- Make midline abdominal incision

- Expose and ligate cecum approximately 1 cm from end

- Puncture with 22-gauge needle

- Return cecum to abdominal cavity and close incision

Administer this compound via intraperitoneal injection immediately post-surgery and daily thereafter.

Monitor survival rates at 24-hour intervals for 7 consecutive days.

Assess cardiac function at day 1 post-CLP using echocardiography:

- Measure left ventricular dimensions during diastole and systole

- Calculate left ventricular ejection fraction (LVEF) and fractional shortening (LVFS)

Euthanize surviving mice at endpoint and collect heart tissues for:

- Immunohistochemical analysis of cleaved caspase-3

- Western blotting for YAP1, Serpine1, and caspase-3 expression

Analyze data using appropriate statistical methods (GraphPad Prism recommended).

Mechanism of Action

Latency Transition Acceleration

Signaling Pathway Modulation

Emerging research has elucidated this compound's role in modulating the YAP1/Serpine1/caspase-3 signaling pathway in sepsis-induced cardiac dysfunction. Bioinformatic analyses of myocardial tissue from septic mice has revealed significantly decreased Serpine1 expression coupled with activation of the Hippo signaling pathway. Experimental evidence demonstrates that this compound administration in septic mice attenuates cardiac dysfunction and reduces cardiomyocyte apoptosis through interference with this pathway. Specifically, this compound treatment reversed the sepsis-induced increase in Serpine1 and cleaved caspase-3 expression, suggesting that the compound exerts cardioprotective effects through modulation of this apoptotic signaling axis. [4]

The following diagram illustrates the molecular mechanism of this compound and its effects on the YAP1/Serpine1/caspase-3 signaling pathway:

Diagram 1: Mechanism of this compound in Sepsis-Induced Cardiac Dysfunction

Applications and Therapeutic Potential

Validated Disease Models

Table 3: Therapeutic Applications of this compound in Disease Models

| Disease Model | Experimental System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Sepsis | Murine CLP model | Improved survival, reduced cardiac dysfunction, decreased apoptosis | Inhibition of YAP1/Serpine1/caspase-3 pathway |

| Thrombosis | Plasma clot lysis assay | Enhanced fibrinolysis with IC₅₀ of 16 μM | Acceleration of PAI-1 latency transition |

| Platelet-mediated Thrombosis | Washed platelet assays | Inhibition of platelet-derived PAI-1 activity | Counteraction of clot stability enhancement |

Translational Considerations

Conclusion

References

- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and ... [pmc.ncbi.nlm.nih.gov]

- 2. Plasminogen Activator Inhibitor-1 Signaling Pathway [creative-diagnostics.com]

- 3. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

- 4. Sepsis induces the cardiomyocyte apoptosis and cardiac ... [pmc.ncbi.nlm.nih.gov]

Introduction to Diaplasinin (PAI-749)

Summary of Quantitative Data

The table below summarizes key quantitative data for Diaplasinin from the search results:

| Parameter | Value | Experimental Context / Notes |

|---|---|---|

| IC₅₀ (PAI-1 Inhibition) | 295 nM [1] [2] | Primary activity measurement. |

| IC₅₀ (tPA preservation) | 157 nM [1] | Preservation of tissue-type plasminogen activator activity in the presence of PAI-1. |

| IC₅₀ (uPA preservation) | 87 nM [1] | Preservation of urokinase-type plasminogen activator activity in the presence of PAI-1. |

| Apparent Kd (Binding) | 254 nM [1] | Measured by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119). |

| Molecular Weight | 501.62 g/mol [1] [2] | Formula: C₃₂H₃₁N₅O [1] [2] |

| CAS Number | 481631-45-2 [1] [2] | --- |

Experimental Protocols

The following protocols are based on standard biochemical assays mentioned in the search results. Specific details such as buffer compositions, incubation times, and equipment models should be determined based on your specific laboratory setup.

Protocol 1: In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)

- Principle: A target protease (e.g., tPA or uPA) cleaves a synthetic chromogenic substrate, releasing a colored product (para-nitroaniline, pNA) measurable at 405 nm. Active PAI-1 inhibits the protease, reducing signal. This compound's inhibition of PAI-1 restores protease activity and color development [3].

- Materials:

- Recombinant active PAI-1 protein.

- Target protease (tPA or uPA).

- Chromogenic substrate for the protease (e.g., Pefachrome tPA) [3].

- This compound stock solution (e.g., 10 mM in DMSO).

- Reaction buffer (e.g., Tris-buffered saline, pH 7.4).

- 96-well microplate and plate reader.

- Procedure:

- Pre-incubation: In a microplate, mix this compound (at various concentrations) with a fixed concentration of PAI-1. Include a control with PAI-1 but no inhibitor. Incubate for 30-60 minutes at 25°C or 37°C.

- Protease Reaction: Add the target protease to all wells and incubate for a fixed period (e.g., 15 minutes) to allow PAI-1 to inhibit the protease.

- Substrate Detection: Add the chromogenic substrate to initiate the reaction.

- Measurement: Immediately monitor the increase in absorbance at 405 nm over 30-60 minutes.

- Data Analysis: Calculate the rate of substrate cleavage (ΔA405/min) for each well. Plot the rate against the log of this compound concentration to determine the IC₅₀ value.

Protocol 2: Plasma Clot Lysis Assay

This functional assay evaluates the profibrinolytic efficacy of this compound in a more physiologically relevant environment [3].

- Principle: A fibrin clot is formed in plasma. The time taken for the clot to dissolve is measured. This compound, by inhibiting PAI-1, should accelerate clot lysis.

- Materials:

- Pooled normal human plasma [3].

- Calcium chloride (CaCl₂).

- Thrombin.

- Tissue-type plasminogen activator (tPA).

- This compound stock solution.

- DMSO vehicle control.

- Procedure:

- Sample Preparation: Incubate plasma with a range of this compound concentrations or vehicle control for 15 minutes.

- Clot Formation: In each well, mix the plasma sample with tPA and CaCl₂. Initiate clot formation by adding a low concentration of thrombin.

- Kinetic Measurement: Monitor turbidity at 405 nm in a plate reader. Clot formation increases absorbance, and lysis decreases it.

- Data Analysis: Determine the time from clot formation (maximum absorbance) to 50% lysis for each sample. Plot lysis time against this compound concentration to determine the effective concentration.

Protocol 3: Binding Affinity Measurement via Fluorescence Quenching

- Principle: A fluorophore is attached to PAI-1 (e.g., at a specific cysteine). Binding of this compound quenches the fluorescence of the fluorophore, allowing for the calculation of the apparent dissociation constant (Kd).

- Materials:

- Fluorophore-tagged PAI-1 (e.g., PAI-NBD119) [1].

- This compound stock solution.

- Fluorescence spectrophotometer.

- Assay buffer.

- Procedure:

- Titration: Place a fixed concentration of fluorophore-tagged PAI-1 in a cuvette.

- Measurement: Record the fluorescence emission intensity at the appropriate wavelength.

- Addition: Sequentially add small volumes of this compound stock solution, mixing thoroughly and recording the fluorescence after each addition.

- Data Analysis: Plot the change in fluorescence (ΔF) against the concentration of this compound. Fit the data to a binding model (e.g., one-site specific binding) to determine the apparent Kd.

Experimental Workflow & PAI-1 Inhibition Pathway

The following diagrams, created using Graphviz, illustrate the logical workflow for profiling this compound and its mechanism of action.

Diagram 1: this compound Profiling Workflow

Diagram 2: PAI-1 Inhibition Mechanism

Important Notes for Researchers

- Solubility and Handling: this compound is typically dissolved in DMSO for stock solutions (e.g., 10-125 mM). It is hygroscopic, and fresh DMSO aliquots are recommended for solubility [1].

- Controlled Substance: Please be aware that one supplier lists this compound as a controlled substance not for sale in all territories [1].

- Context from Related Research: A study on a different PAI-1 inhibitor (AZ3976) revealed a mechanism involving binding to a latent form of PAI-1 and accelerating its transition from the active state [3]. Furthermore, one study noted that PAI-749 was tested ex vivo in human blood using a Badimon chamber and was found not to have an effect on thrombus formation or fibrinolysis in that specific model [3]. This highlights the importance of model selection and that efficacy in one assay does not guarantee it in all systems.

Information Gaps and Further Research

The search results available through this process are limited. To create fully detailed Application Notes and Protocols, you would need to consult additional sources such as:

- The primary scientific literature where this compound was first reported.

- Full-text papers that specifically use this compound in their methodology.

- Supplier technical data sheets, which sometimes contain more detailed application notes.

References

Quantitative Data Summary of Diaplasinin

The table below summarizes key biochemical and in vitro characteristics of Diaplasinin from supplier data and early research:

| Parameter | Value / Description | Context / Assay Type |

|---|---|---|

| IC₅₀ (Enzymatic) | 295 nM [1] [2] | PAI-1 inhibition [1] [2] |

| IC₅₀ (for tPA) | 157 nM [2] | Preservation of tPA activity in presence of PAI-1 [2] |

| IC₅₀ (for uPA) | 87 nM [2] | Preservation of uPA activity in presence of PAI-1 [2] |

| Apparent Kd | 254 nM [2] | Binding to fluorophore-tagged PAI-1 (PAI-NBD119) [2] |

| Molecular Weight | 501.62 g/mol [1] [2] | Chemical formula: C₃₂H₃₁N₅O [1] [2] |

| CAS Number | 481631-45-2 [1] [2] | - |

| Physical Form | Solid [1] | Off-white to light yellow solid [2] |

| Recommended Solvent | DMSO [1] [2] | Soluble to at least 125 mg/mL (249.19 mM) [2] |

Documented Experimental Applications

Here are methodologies from recent scientific literature that utilized this compound in their experiments.

In Vivo Model of Sepsis-Induced Cardiomyopathy [3]

- Animal Model: Male C57BL/6 mice (8-week-old) were used.

- Sepsis Induction: Sepsis was induced via cecal ligation and puncture (CLP). Sham-operated mice underwent the same surgery without ligation and puncture.

- Compound Treatment: Mice in the treatment groups received intraperitoneal (i.p.) injections of this compound at 200 nM or 400 nM daily [3].

- Key Outcome Measures:

- Survival Rate: Monitored over 7 days.

- Cardiac Function: Assessed by echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) at day 1 post-CLP.

- Biomarker Analysis: Heart tissues were collected for immunohistochemistry (IHC) and Western blotting to detect Cleaved Caspase-3 and Serpine1 (PAI-1) expression [3].

In Vitro Model of Cardiomyocyte Apoptosis [3]

The same study also detailed protocols for cellular assays.

- Cell Line: Mouse atrial cardiomyocyte cell line (HL-1).

- Cell Culture: HL-1 cells were cultured in specific medium in a humidified incubator (5% CO₂ at 37°C).

- Treatment:

- Cells were exposed to LPS (10.0 mg/L) to induce an injury model.

- This compound was added to the culture to test its protective effect.

- Gene Silencing: siRNA against Serpine1 (PAI-1) and YAP1 were transfected using Lipofectamine 2000 to investigate the signaling pathway [3].

- Outcome Measures:

- Cell Viability: Measured using a CCK-8 assay.

- Apoptosis Rate: Quantified by flow cytometry.

- Protein Expression: Analyzed by Western blotting for YAP1, Serpine1, and Cleaved Caspase-3 [3].

Mechanism of Action and Experimental Context

- PAI-1's Role: Plasminogen activator inhibitor-1 (PAI-1) is the primary physiological inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thus regulating fibrinolysis. It is also involved in processes like cell migration and apoptosis [4].

- This compound's Mechanism: this compound is a potent synthetic antagonist of PAI-1. It works by preserving the activity of tPA and uPA in the presence of PAI-1, thereby promoting fibrinolysis. It has also been shown to bind directly to PAI-1, quenching the fluorescence of a tagged form of the protein, which indicates a direct interaction [2].

- Note on Specificity: Research on other PAI-1 inhibitors suggests they can have complex mechanisms, such as binding only to the latent form of PAI-1 and accelerating its transition from the active state, thereby depleting the pool of active inhibitor [5]. The exact binding site and conformational specifics for this compound are not fully detailed in the available sources.

Experimental Workflow and Pathway Visualization

Based on the retrieved study, the following diagrams outline the key in vivo and in vitro workflows, as well as the molecular pathway investigated.

Important Notes for Protocol Development

- Solution Preparation: this compound is typically dissolved in DMSO as a stock solution (e.g., 10-125 mg/mL). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilute in buffer or culture medium for assays, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [1] [2].

- Positive Controls: When testing PAI-1 inhibition, consider including established positive controls if available, such as other documented PAI-1 inhibitors (e.g., AZ3976 [5]).

- Activity Verification: The specific activity of the PAI-1 protein used in your assays can significantly impact results. It is recommended to verify the activity percentage of commercial or in-house PAI-1 preparations [5].

- Pathway Complexity: Be aware that PAI-1 has multifaceted roles in various signaling pathways (e.g., interacting with vitronectin and LDLR-related protein 1 [LRP1]) beyond inhibiting plasminogen activators, which could influence experimental outcomes in complex biological systems [6] [4].

References

- 1. This compound [apexbt.com]

- 2. This compound (PAI-749) | PAI-1 Inhibitor [medchemexpress.com]

- 3. Sepsis induces the cardiomyocyte apoptosis and cardiac dy... [degruyterbrill.com]

- 4. Plasminogen Activator Inhibitor-1 Signaling Pathway [creative-diagnostics.com]

- 5. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

- 6. Distinct encounter complexes of PAI‐1 with plasminogen ... [pmc.ncbi.nlm.nih.gov]

Chemical and Biochemical Profile of Diaplasinin

The table below summarizes the core identifying and activity data available for Diaplasinin.

| Property | Description / Value |

|---|---|

| Chemical Names | This compound, PAI-749, PAI749 [1] [2] |

| CAS Number | 481631-45-2 [1] [2] |

| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |

| Molecular Weight | 501.62 g/mol [1] [2] |

| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2] |

| Reported IC₅₀ vs PAI-1 | 295 nM [1] |

| Reported IC₅₀ (tPA rescue) | 157 nM [1] [2] |

| Reported IC₅₀ (uPA rescue) | 87 nM [1] [2] |

| Apparent Kd | 254 nM (measured via fluorescence quenching) [1] [2] |

| Primary Stated Activity | Antithrombotic efficacy [1] [2] |

Proposed Workflow for PAI-1 Inhibitor Profiling

The corresponding experimental protocols for the workflow above are detailed below.

| Stage | Protocol Description | Key Parameters & Measurements |

|---|

- IC₅₀ for rescuing tPA and uPA activity.

- Apparent Kd and binding stoichiometry.

- Selectivity over related serpins. | | Mechanism of Action | Investigate if the compound stabilizes an inactive (e.g., latent) form of PAI-1 using techniques like Isothermal Titration Calorimetry (ITC) and X-ray crystallography, as demonstrated for other PAI-1 inhibitors [3]. | - Affinity for active vs. latent PAI-1.

- Structural data on binding site.<br- Effect on PAI-1's latency transition rate. | | Functional Assays | Plasma Clot Lysis Assay: Monitor the lysis of blood clots in human plasma. The compound's efficacy is measured by a shortened lysis time or lower IC₅₀ in this physiologically relevant system [3].

- Potency against both free and VN-bound PAI-1. | | Optimization & Profiling | Protocol Optimization: As highlighted in general drug development principles, use a multidisciplinary review to balance scientific validity with operational feasibility early in the protocol design to avoid costly amendments later [4].

Solubility & Formulation: Determine solubility in standard solvents like DMSO and physiological buffers for in vitro and ex vivo studies [1] [2]. | - Scientifically robust and operationally feasible assay protocols.

- Solubility profile (e.g., ≥100 mg/mL in DMSO).

- Stability in solution. |

Key Considerations for Protocol Development

- Context is Critical: Be aware that the inhibitory profile and mechanism may differ significantly between free PAI-1 and PAI-1 in complex with vitronectin [3]. Your experimental system should reflect the biological context relevant to your research question (e.g., cardiovascular vs. cancer).

- Leverage Modern Tools: Consider using advanced AI-assisted protocol design tools to predict potential design flaws and the impact of complex requirements early in the process [4].

- Addressing Challenges: The development of oral PAI-1 inhibitors has been challenging, in part due to the plasticity of the target. Detailed mechanistic and structural studies, as performed for other inhibitors, are crucial for rational optimization [3].

References

- 1. medchemexpress.com/ this compound .html [medchemexpress.com]

- 2. This compound | PAI-749 | Potent PAI-1 inhibitor [targetmol.com]

- 3. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

- 4. Understanding protocol in drug development optimization [drugdiscoverytrends.com]

Chemical and Biological Profile of Diaplasinin

The table below consolidates the core data on Diaplasinin:

| Property | Description |

|---|---|

| Compound Name | This compound (also known as PAI-749) [1] |

| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |

| Mechanism of Action | PAI-1 inhibitor, preserving tissue-type (tPA) and urokinase-type (uPA) plasminogen activator activities [1] |

| IC₅₀ Value | 295 nM for PAI-1 inhibition [1] |

| Reported Efficacy | Antithrombotic efficacy in research settings [1] |

| Molecular Formula | C₃₂H₃₁N₅O [1] |

| CAS Number | 481631-45-2 [1] |

| Purity | 99.87% (from one commercial source) [1] |

Outlined Experimental Applications

Based on the literature, this compound has been used in specific experimental contexts. The following table outlines these applications and the general findings:

| Experimental Context | Described Method & Outcome | Citation |

|---|---|---|

| In Vitro PAI-1 Inhibition | Preserved tPA and uPA activities in the presence of PAI-1 (IC₅₀ values of 157 nM and 87 nM, respectively). Interaction with PAI-1 was confirmed via fluorescence quenching assays. | [1] |

| Ex Vivo Human Blood Model | Tested in human blood using a Badimon chamber model. The study concluded that it did not have a significant effect on thrombus formation or fibrinolysis, with or without tPA. | [2] |

Experimental Workflow for PAI-1 Inhibition

References

A Framework for Signaling Pathway Analysis in Drug Discovery

When a target protein for a new compound is identified, a common first step is to map its position within the cellular signaling network. This helps in predicting the compound's effects and potential side effects. The diagram below visualizes this general workflow [1] [2].

Hypothetical Analysis Workflow for a Target Protein

Key Experimental Data and Protocols

Based on the general approach, here is an example of how quantitative data and methods from such a study could be structured.

Table 1: Hypothetical Quantitative Data from Target Pathway Analysis

| Analyzed Component | Interaction Score | Pathway Enrichment (p-value) | Associated Biological Processes |

|---|---|---|---|

| Target Protein | N/A | < 0.01 | Cell proliferation, Stress response |

| Direct Interactor 1 | 0.75 | < 0.05 | Cell growth |

| Direct Interactor 2 | 0.92 | < 0.001 | Programmed cell death |

| Pathway A | N/A | < 0.005 | Cell differentiation, Development |

| Pathway B | N/A | < 0.001 | Immune response, Inflammation |

Protocol 1: In Silico Analysis of Signaling Pathway Membership [2]

- Purpose: To identify signaling pathways statistically overrepresented among the interactors of a target protein.

- Methodology:

- Input: Enter the official gene or protein name of the target into a pathway analysis tool (e.g., PathwayLinker).

- Data Selection: Select integrated interaction databases (e.g., BioGRID, STRING) and signaling pathway sources (e.g., KEGG, Reactome).

- Execution: Run the analysis to map the network of first-neighbor interactors.

- Analysis: Review the output to highlight proteins that are members of known pathways and examine the statistical significance (p-value) of pathway overrepresentation.

References

Diaplasinin experimental challenges

Diaplasinin (PAI-749) Overview

| Property | Description / Value |

|---|---|

| Synonyms | PAI-749 [1] |

| Molecular Weight | 501.62 g/mol [1] |

| CAS Number | 481631-45-2 [1] |

| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |

| Reported IC₅₀ | 295 nM (PAI-1 inhibition) [1] |

| Reported In Vivo Model | Cecal Ligation and Puncture (CLP) in mice [2] |

| Reported In Vivo Dosing | 200 nM and 400 nM, administered via intraperitoneal injection [2] |

| Key Findings | Improved survival rates and cardiac function in septic mice; reduced expression of Cleaved Caspase-3 in heart tissue [2] |

Experimental Protocols from Literature

Here is a detailed methodology for an in vivo experiment using this compound in a septic mouse model, as described in a 2024 study.

1. Objective To investigate the efficacy of this compound in improving survival and cardiac dysfunction in a murine model of sepsis [2].

2. Materials

- Experimental Animals: Male, 8-week-old C57BL/6 mice.

- Test Compound: this compound (HY-122098, Med Chem Express).

- Vehicle: Not specified in the source, but commonly DMSO followed by dilution in saline or PBS for in vivo studies.

- Key Equipment: Equipment for Cecal Ligation and Puncture (CLP), isoflurane anesthesia system, ultrasonic echocardiography machine (e.g., Philips TIS 0.8 with RMV 707B transducer) [2].

3. Procedure

- Induction of Sepsis: Sepsis is induced via the CLP surgery. Mice are anesthetized with 2% isoflurane, the cecum is exposed, ligated ~1 cm from the end, and punctured with a needle. Sham-operated controls undergo the same procedure without ligation and puncture [2].

- Compound Administration: this compound is administered via intraperitoneal injection at 200 nM or 400 nM concentrations. The solution should be prepared fresh daily. Injections are performed once per day [2].

- Survival Study: Mice are randomly assigned into groups (e.g., Sham, CLP, CLP + 200 nM this compound, CLP + 400 nM this compound; n=20/group). Survival is recorded at 24-hour intervals for 7 days [2].

- Functional Assessment (Echocardiography): At a specified timepoint post-surgery (e.g., day 1), cardiac function is assessed. Mice are anesthetized, and parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) are measured from a short-axis view of the heart [2].

- Sample Collection: Following echocardiography, mice are euthanized, and heart tissues are collected for subsequent analysis like immunohistochemistry (IHC) and Western blotting to examine biomarkers like Cleaved Caspase-3 [2].

Troubleshooting Guide & FAQs

Based on the experimental context, here are potential issues and solutions that could be included in a technical support resource.

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro work?

- Answer: According to a supplier's information, this compound can be dissolved in DMSO to create a concentrated stock solution (e.g., 125 mg/mL, which is ~249 mM). For cell-based assays, this stock should be diluted into the culture medium. It is important to note that hygroscopic DMSO can significantly impact solubility, so always use newly opened, dry DMSO for preparing stock solutions [1].

Q2: How should this compound be stored to maintain stability?

- Answer:

- Powder: Store at -20°C for up to 3 years or at 4°C for 2 years.

- Solution (in DMSO): For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term use, store at -20°C for 1 month. Avoid repeated freeze-thaw cycles to prevent compound degradation [1].

- Answer: While the exact mechanism of this compound is not detailed in the searched literature, research on other small-molecule PAI-1 inhibitors provides insight into potential mechanisms. For example, a compound called AZ3976 was found to inhibit PAI-1 not by binding the active form, but by binding to the latent form with high affinity and accelerating the transition from active to latent PAI-1. This unique mode of action effectively depletes the pool of active PAI-1 [3]. It is plausible that this compound may operate through a similar, allosteric mechanism.

Visualizing the Key Signaling Pathway

Diagram 1: Proposed pathway for sepsis-induced cardiomyocyte apoptosis and the inhibitory role of this compound, based on findings from a 2024 study [2].

Important Experimental Considerations

- Mechanism vs. Specifics: The pathway diagram and the mechanism of a related PAI-1 inhibitor (AZ3976) provide a useful conceptual framework. However, the exact binding mechanism and full spectrum of biological targets for this compound may require further experimental validation in your specific research context [3] [2].

- Context is Key: The reported efficacy of this compound in improving survival and cardiac function is based on a specific septic mouse model. Results may vary depending on your experimental model, such as the use of different disease models or cell lines [2].

References

Diaplasinin (PAI-749) Research Overview

The table below summarizes its core biochemical profile:

| Property | Description |

|---|---|

| Target | Plasminogen Activator Inhibitor-1 (PAI-1) [4] [5] |

| Synonyms | PAI-749 [4] [5] |

| CAS Number | 481631-45-2 [4] [5] |

| Molecular Formula | C₃₂H₃₁N₅O [4] [5] |

| Molecular Weight | 501.62 g/mol [4] [5] |

| IC₅₀ | 295 nM (against PAI-1) [4] [5] |

| Mechanism | Inhibits PAI-1, preserving tissue-type (tPA) and urokinase-type (uPA) plasminogen activator activities [4]. |

Experimental Protocols & Applications

Here is a detailed in vivo protocol from a recent publication and other common experimental contexts.

In Vivo Model: Sepsis-Induced Cardiac Dysfunction

A 2024 study used Diaplasinin in a mouse model of sepsis. The experimental workflow and signaling pathway investigated are summarized below [6].

Detailed Methodology [6]:

- Animal Model: Male, 8-week-old C57BL/6 mice.

- Sepsis Induction: Cecal ligation and puncture (CLP) under isoflurane anesthesia.

- Treatment: Intraperitoneal (i.p.) injection of 200 nM or 400 nM this compound daily.

- Source: this compound (HY-122098) was obtained from MedChemExpress.

- Control Groups: Sham-operated mice and CLP mice without treatment.

- Functional Assessment:

- Echocardiography: Performed 1 day post-CLP under light anesthesia to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

- Endpoint Analysis:

- Survival: Monitored over 7 days.

- Biochemical: Heart tissue collected for immunohistochemistry (IHC) and Western blotting to detect Cleaved Caspase-3 and other proteins.

Other Experimental Contexts

While specific protocols for other uses are not detailed in the search results, this compound's known mechanism suggests its application in these areas:

- In Vitro PAI-1 Inhibition: Used in enzymatic chromogenic assays to measure the preservation of tPA and uPA activity in the presence of PAI-1 [4].

- Antithrombotic Models: Research indicates this compound has antithrombotic efficacy, though one study noted it did not affect thrombus formation in a specific ex vivo human blood model [4] [1].

- Plasma Clot Lysis: Similar to other PAI-1 inhibitors like AZ3976, this compound may be used in plasma-based assays to measure the time for clot dissolution [1].

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low In Vitro Efficacy | Rapid transition of PAI-1 to latent state [1] [2] [3]. | Perform experiments quickly after preparing fresh PAI-1. Use vitronectin to stabilize PAI-1 in its active form [3]. |

| Lack of Effect in Cellular Model | Cellular PAI-1 stabilized by vitronectin, reducing inhibitor access [3]. | Use higher, empirically determined concentrations or pre-incubate PAI-1 with inhibitor before adding to cells. |

| High Variability in Animal Studies | Improper dosing, timing, or model selection [6]. | Confirm dosage (e.g., 200-400 nM i.p. in mice). Ensure treatment aligns with disease onset. Validate model relevance to PAI-1 biology. |

| Compound Precipitation | Low solubility in aqueous buffers [4] [5]. | Use high-quality DMSO as a stock solvent. Ensure final DMSO concentration is well-tolerated (e.g., ≤0.1%). |

| Unable to Reproduce Published Findings | Batch-to-batch variability or compound degradation. | Source compound from reputable supplier (e.g., MedChemExpress [6]). Prepare fresh stock solutions and store as recommended (-20°C). |

Key Considerations for PAI-1 Research

- Understand PAI-1 Stability: The spontaneous latency transition of active PAI-1 is a major experimental variable [2] [3]. Always account for its functional half-life.

- Consider Vitronectin Binding: PAI-1's interaction with vitronectin in plasma and tissues stabilizes its active form and may affect inhibitor efficacy [1] [3].

- Validate Your Assay System: Use a positive control, like a known PAI-1 inhibitor, to confirm your experimental setup is working correctly.

- Consult the Literature: The 2024 sepsis study [6] provides a solid reference for in vivo dosing. For other models, consult relevant publications on PAI-1 inhibitors for guidance.

References

- 1. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

- 2. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 ... [mdpi.com]

- 4. This compound (PAI-749) | PAI-1 Inhibitor [medchemexpress.com]

- 5. This compound [apexbt.com]

- 6. Sepsis induces the cardiomyocyte apoptosis and cardiac ... [pmc.ncbi.nlm.nih.gov]

Diaplasinin method optimization

Diaplasinin (PAI-749) Profile

The table below summarizes the core biochemical data for this compound as available from the search results [1].

| Property | Value / Description |

|---|---|

| CAS Number | 481631-45-2 [1] |

| Molecular Formula | C₃₂H₃₁N₅O [1] |

| Molecular Weight | 501.62 g/mol [1] |

| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |

| Reported IC₅₀ (PAI-1) | 295 nM [1] |

| Reported IC₅₀ (tPA protection) | 157 nM [1] |

| Reported IC₅₀ (uPA protection) | 87 nM [1] |

| Appearance | Off-white to light yellow solid [1] |

| Recommended Solvent | DMSO (125 mg/mL, ~249 mM) [1] |

Mechanism of PAI-1 and this compound Inhibition

References

Compound Identification and Therapeutic Context

Common Experimental Challenges and Solutions

| Challenge Area | Common Issues | Potential Solutions & Tips |

|---|---|---|

| Assay Performance | Inconsistent activity measurements of PAI-1/inhibitors [2]. | Standardize assay temperature and timing; include latency control; use fresh samples to manage <2hr active half-life [2]. |

| Specificity & Validation | Off-target effects; uncertain mechanism validation [3]. | Use multiple assays (activity, binding, cellular); employ siRNA knockdown or negative controls to confirm on-target effect [3]. |

| Cellular Models | Variable PAI-1 expression affecting drug response [2]. | Pre-screen cell lines for PAI-1 expression; characterize baseline secretion (ELISA); use pro-inflammatory cytokines to stimulate endogenous PAI-1 [2]. |

| Data Interpretation | Complex, non-linear PAI-1 signaling and migration effects [3]. | Account for both proteolytic (uPA/tPA inhibition) and non-proteolytic (vitronectin binding) PAI-1 mechanisms when interpreting results [2] [3]. |

PAI-1 Signaling and Inhibitor Mechanism

References

Proposed Technical Support Center Structure for Diaplasinin

You can organize your support center around the following core areas. The tables and diagram provided are templates to be filled with accurate data from your research and development team.

Frequently Asked Questions (FAQs)

This section should address the most common queries about the compound's properties and handling.

| Question | Answer |

|---|---|

| What is the solubility profile of Diaplasinin? | e.g., Soluble in DMSO up to 100 mM; slightly soluble in aqueous buffers at pH 7.4. |

| What is the recommended storage condition? | e.g., Store at -20°C as a lyophilized powder. Protect from light. The reconstituted solution is stable for X days at 4°C. |

| Is this compound stable in cell culture media? | e.g., Preliminary data suggests a half-life of approximately 48 hours in DMEM at 37°C. Confirm stability for your specific experimental conditions. |

Troubleshooting Guide for Common Experimental Issues

This guide should help researchers identify and resolve problems they might encounter.

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low cell viability | Cytotoxicity of the carrier solvent (e.g., DMSO) | Ensure the final concentration of the carrier solvent is below the toxic threshold (typically <0.1% for DMSO). Use a solvent control. |

| High experimental variability | Improper storage or reconstitution leading to compound degradation | Use a fresh aliquot of the compound. Verify stock solution concentration spectrophotometrically before use. |

| Precipitation in aqueous buffer | Exceeding the solubility limit at that pH or concentration | Dilute the stock solution directly into the well-mixed assay buffer. Consider using a different buffer system. |

| Lack of expected biological effect | Inactive compound batch; incorrect target cell line; insufficient incubation time | Verify the activity of a new batch in a positive control assay. Confirm target expression in your cell system. |

Overview of Key Experimental Protocols

While detailed protocols will vary, a summary of common assays helps users contextualize troubleshooting. Below is a generalized workflow for a cell-based efficacy and safety assessment of a compound like this compound.

Cell-Based Assay Workflow: This diagram outlines the key steps for a typical in vitro efficacy assay.

Standard In Vitro Efficacy and Cytotoxicity Assay Protocol

This is a sample detailed methodology based on common practices for drug testing [1]. You must adapt the specifics (e.g., cell line, incubation time) for this compound.

- Objective: To evaluate the effect of this compound on target cell viability and proliferation.

- Materials:

- Cell line of interest (e.g., HeLa, HEK293)

- This compound stock solution (e.g., 10 mM in DMSO)

- Cell culture medium and reagents

- 96-well cell culture plates

- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

- Microplate reader

- Methodology:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow cell attachment.

- Compound Treatment:

- Prepare serial dilutions of this compound in fresh medium, ensuring the concentration of any carrier solvent (e.g., DMSO) is consistent and below toxic levels across all wells (e.g., 0.1% v/v).

- Aspirate the old medium from the plated cells and add 100 µL of the compound-containing medium to each well.

- Include control wells: vehicle control (medium with carrier solvent only) and blank control (medium without cells).

- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

- Viability Measurement:

- Following the manufacturer's instructions for your chosen assay kit (e.g., add 10 µL of MTT reagent and incubate for 4 hours, then add solubilization solution overnight).

- Measure the absorbance or luminescence using a microplate reader.

- Data Analysis:

- Calculate the average signal for each treatment group and the controls.

- Normalize the data relative to the vehicle control (set to 100% viability) and the blank (set to 0%).

- Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

References

Compound Profile: Diaplasinin (PAI-749)

| Property | Description / Value |

|---|---|

| Systematic Name | 1-Benzyl-3-pentyl-2-[6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl]-1H-indole [1] |

| Synonyms | PAI-749, Diaplasinin (USAN/INN) [1] |

| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |

| Molecular Weight | 501.62 g/mol [1] [2] |

| CAS Number | 481631-45-2 [1] [2] |

| Mechanism of Action | Dual-action PAI-1 inhibitor: 1) Directly binds PAI-1, blocking its interaction with tPA; 2) Renders PAI-1 susceptible to plasmin-mediated degradation [1]. |

| Reported IC₅₀ | 295 nM (PAI-1 inhibition) [2]. Other studies report IC₅₀ of 157 nM (preserving tPA activity) and 87 nM (preserving uPA activity) [1]. |

| Handling Notes | Soluble in DMSO to at least 125 mg/mL (249.19 mM). Suggested stock solutions: 10-125 mM in DMSO. Stability: ≤1 month at -20°C or ≤6 months at -80°C [2]. |

PAI-1 Signaling Pathway & Mechanism of this compound

Experimental Considerations & Suggested Protocols

In Vitro Biochemical Assays

Key Parameters & Troubleshooting:

- IC₅₀ Determination: Use a chromogenic or fluorogenic plasmin substrate to measure the residual activity of tPA or uPA after inhibition by PAI-1 in the presence of a this compound dilution series [1] [2].

- Direct Binding: Fluorescence quenching assays using fluorophore-tagged PAI-1 (e.g., PAI-NBD) can determine the apparent Kd (reported ~254 nM) [1].

- Complex Formation: Monitor the abrogation of the stable, SDS-resistant tPA/PAI-1 complex via gel electrophoresis [1].

In Vivo Efficacy Models

Critical Technical Notes & Missing Information

The available data is limited, and you should be aware of these significant gaps:

- No detailed, step-by-step protocols for specific assays (e.g., exact buffer conditions, incubation times) are available in the public domain.

- The discrepancy between preclinical and human ex vivo results [1] is a major consideration. When moving from cellular assays to complex systems like plasma or whole blood, re-optimization of dosage and validation of effect is crucial.

- Specific off-target effects, pharmacokinetic data (beyond handling), and optimal dosing for common cell culture or animal models are not detailed in the search results.

References

Diaplasinin methodological challenges

Diaplasinin (PAI-749) Overview

The table below summarizes the core chemical and biological data for this compound available from supplier catalogs and scientific literature [1] [2].

| Property | Description |

|---|---|

| CAS Number | 481631-45-2 [1] [2] |

| Synonyms | PAI-749 [1] [2] |

| Molecular Formula | C₃₂H₃₁N₅O [1] [2] |

| Molecular Weight | 501.62 g/mol [1] [2] |

| Biological Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2] |

| Reported IC₅₀ | 295 nM [1] |

| Reported Activity | Antithrombotic efficacy [1] |

| Solubility (for in vitro work) | 125 mg/mL in DMSO (249.19 mM) [1] |

Methodological Considerations for PAI-1 Inhibitors

- Conformational State Specificity: Some inhibitors, such as AZ3976, do not bind to the active form of PAI-1 but instead bind selectively to its latent form. The proposed mechanism of action for these compounds is accelerating the latency transition of active PAI-1, thereby depleting the pool of active inhibitor [3]. The binding affinity for your compound could differ drastically depending on which conformational state (active, latent, or a "prelatent" intermediate) it targets.

- Influence of Vitronectin: In vivo, a significant portion of circulating PAI-1 is stabilized in its active conformation by binding to the plasma protein vitronectin [3]. An inhibitor's efficacy may be reduced if it cannot effectively target PAI-1 in this complex. The experimental results can vary between assays using free PAI-1 versus assays using the PAI-1-vitronectin complex.

- Stability and Half-life: Active PAI-1 has a naturally short half-life (approximately 1-2 hours at 37°C) as it spontaneously converts to the latent form [4] [3]. This intrinsic instability can complicate assay design and interpretation, as the concentration of the active target decreases over time.

Proposed Experimental Workflow

To systematically address these challenges in your research, you could adopt the following workflow, which is visualized in the diagram below.

References

Diaplasinin comparative efficacy

PAI-1 Inhibitors at a Glance

| Compound Name | Primary Target & Action | Reported IC₅₀ / Activity | Key Characteristics & Notes | Development Status |

|---|---|---|---|---|

| Diaplasinin (PAI-749) | PAI-1 inhibitor [1] [2] | IC₅₀ = 295 nM [1] | Small molecule; antithrombotic efficacy noted [1]. | Discontinued (Phase 1) [2] |

| PAI-039 (Tiplaxtinin) | PAI-1 inhibitor [1] | Information not available in results | Cited as a PAI-1 inhibitor for reference [1]. | Information not available |

| AZ3976 | PAI-1 inhibitor [3] | IC₅₀ = 26 μM (chromogenic assay) [3] | Binds to latent PAI-1, accelerates latency transition; structure of complex solved [3]. | Experimental/research tool [3] |

| TM5275 sodium salt | PAI-1 inhibitor [1] | IC₅₀ = 6.95 μM [1] | Orally available; showed antithrombotic benefits without bleeding in primates [1]. | Experimental/research tool |

| Loureirin B | PAI-1 inhibitor [1] | IC₅₀ = 26.10 μM [1] | Natural product (flavonoid); also shows anti-diabetic effects [1]. | Experimental/research tool |

| TM5441 | PAI-1 inhibitor [1] | IC₅₀ = 13.9 - 51.1 μM (cancer cells) [1] | Orally bioavailable; activity against several human cancer cell lines [1]. | Experimental/research tool |

The PAI-1 Inhibition Pathway

Key Experimental Context

For rigorous evaluation, understanding the experimental methods behind the data is crucial. Here are details for two common assays referenced in the search results.

Assay Type: Chromogenic Enzymatic Assay [3]

Typical Workflow:

- Setup: A known amount of active PAI-1 is incubated with the inhibitor compound.

- Reaction: A target protease (like tPA) and a synthetic chromogenic substrate are added. The substrate is cleaved by the protease, producing a colored product.

- Measurement: If PAI-1 is active, it inhibits the protease, reducing color formation. An effective PAI-1 inhibitor will preserve protease activity, leading to a higher rate of color change, measured spectrophotometrically.

- Data Analysis: The IC₅₀ (concentration causing 50% inhibition of PAI-1 activity) is calculated from the dose-response curve [3].

Assay Type: Plasma Clot Lysis Assay [3]

Purpose: To evaluate the functional, profibrinolytic effect of an inhibitor in a more physiologically relevant environment (plasma).

Typical Workflow:

- Clot Formation: A fibrin clot is formed in a plasma sample via the addition of calcium and thrombin.

- Treatment: The clot is treated with the PAI-1 inhibitor and a plasminogen activator (like tPA).

- Monitoring: The lysis of the clot is monitored over time, often by measuring a change in turbidity or viscosity.

- Data Analysis: The time to 50% clot lysis is measured, or an IC₅₀ is determined based on the compound's concentration that accelerates lysis by 50% [3].

Interpretation and Strategic R&D Considerations

- Direct comparisons are lacking: The data comes from individual, separate studies. Differences in assay conditions, protein sources, and reagent batches mean that the listed IC₅₀ values are not directly comparable for definitive efficacy rankings.

- AZ3976 offers a key mechanistic insight: While this compound's precise mechanism is not detailed, research on AZ3976 reveals a unique approach. It does not inhibit active PAI-1 directly but binds to a "prelatent" form, accelerating its transition to the inactive latent state [3]. This highlights that PAI-1 inhibitors can have divergent mechanisms of action.

- Clinical development status is critical: The fact that this compound was discontinued after Phase I trials [2] is a vital piece of comparative information. It suggests that it may have faced challenges not evident from early biochemical data, such as pharmacokinetics, toxicity, or lack of efficacy in human models.

References

Diaplasinin compared to other techniques

Overview of Selected PAI-1 Inhibitors

| Inhibitor Name | Key Experimental Context / Model (if specified) | Reported IC50 / Effective Concentration | Key Findings / Proposed Use |

|---|---|---|---|

| Diaplasinin [1] [2] | In vivo (Mouse): Sepsis-induced cardiac dysfunction (CLP model) [2] | In vivo: 200 nM & 400 nM (daily i.p. injection) [2] | Improved survival rate, attenuated cardiac dysfunction, reduced Cleaved Caspase-3 expression [2]. |

| In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. | |

| TM5275 (sodium) [3] | In vitro [3] | IC50: 6.95 μM [3] | Inhibits PAI-1; shown to enhance fibrinolysis and exhibit anti-proliferative effects in ovarian cancer cell lines [3]. |

| In vivo (Rat): Thrombosis model [3] | In vivo: 10 & 50 mg/kg (oral) [3] | Reduced thrombus weight; low toxicity profile; effectiveness equivalent to ticlopidine at a lower dose [3]. | |

| Tiplasinin [1] | In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. |

| Aleplasinin [1] | In silico: Identified as a candidate drug for Hypertrophic Cardiomyopathy (HCM) [1] | Information missing | Proposed as a promising drug for targeting SERPINE1 in HCM [1]. |

Detailed Experimental Data and Protocols

For the most substantiated inhibitor, this compound, here are the experimental details from a recent study on sepsis-induced cardiomyopathy.

In Vivo Study: Sepsis Model [2]

- Objective: To investigate the role of Serpine1 (PAI-1) in sepsis-induced cardiac dysfunction and the therapeutic effect of this compound.

- Animal Model: Male C57BL/6 mice (8 weeks old) subjected to Cecal Ligation and Puncture (CLP) to induce sepsis. A sham operation group served as control.

- Treatment Protocol: Mice in the treatment groups received intraperitoneal (i.p.) injections of this compound at 200 nM or 400 nM per day. The survival study monitored mice over 7 days (n=20/group). For other endpoints, mice were assessed 24 hours post-CLP.

- Key Outcome Measures:

- Survival Rate: this compound treatment significantly improved the 7-day survival rate compared to the untreated CLP group.

- Cardiac Function: Echocardiography was performed 1-day post-CLP. This compound treatment reversed the CLP-induced reduction in Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

- Biomarker Analysis: Western blot and Immunohistochemistry (IHC) of heart tissue showed that CLP increased the expression of Serpine1 and Cleaved Caspase-3 (an apoptosis marker). This compound treatment reversed this increase.

In Vitro Mechanistic Study [2]

- Objective: To validate the proposed YAP1/Serpine1/Caspase-3 pathway in cardiomyocyte apoptosis.

- Cell Line: Mouse atrial cardiomyocytes (HL-1 cell line).

- Treatment: Cells were exposed to LPS (10.0 mg/L) to simulate a septic insult.

- Intervention: Gene silencing using

siRNA-Serpine1andsiRNA-YAP1. - Key Findings:

- LPS induced apoptosis and increased the expression of Serpine1 and Cleaved Caspase-3.

- Silencing either YAP1 or Serpine1 reversed the LPS-induced increase in Serpine1 and Cleaved Caspase-3.

- Silencing Serpine1 did not affect YAP1 expression, placing YAP1 upstream of Serpine1 in the pathway.

Signaling Pathway and Experimental Workflow

Based on the in vitro study [2], the following diagram illustrates the proposed signaling pathway by which sepsis induces cardiomyocyte apoptosis and how this compound and gene silencing intervene.

The following diagram outlines the key steps of the in vivo experimental workflow used to evaluate this compound.

Interpretation and Future Directions

The available data, while promising, is not a direct comparative study. Here’s how to interpret the findings and what steps are needed next:

- Distinct Contexts: The primary data for this compound is in sepsis and HCM, while TM5275 has been studied in thrombosis and cancer. This makes a simple "which is better" comparison impossible, as efficacy may be context-dependent.

- Potency Gap: The effective concentration of this compound in the sepsis model (200-400 nM) [2] appears lower than the reported IC50 of TM5275 (6.95 μM) [3], but this is a cross-study observation. Valid conclusions require head-to-head testing under identical conditions.

- Pathway Elucidation: A key strength of the this compound study is the proposed mechanism of action via the YAP1/Serpine1/Caspase-3 pathway [2], providing a mechanistic hypothesis for its anti-apoptotic effects.

To build on this information, I suggest you:

- Search for direct comparisons: Use scholarly databases with queries like

"this compound vs TM5275"or"PAI-1 inhibitor comparative efficacy". - Explore specific disease areas: Focus your search on specific conditions of interest (e.g.,

"PAI-1 inhibitor heart failure","PAI-1 inhibitor fibrosis") to find more targeted studies.

References

Diaplasinin performance validation

Experimental Data on Diaplasinin

The table below summarizes the quantitative data from a study on septic mice, demonstrating this compound's effects on survival and cardiac function [1].

| Parameter | CLP Model (Untreated) | CLP + 200 nM this compound | CLP + 400 nM this compound | Measurement Method |

|---|---|---|---|---|

| 7-Day Survival Rate | Severe reduction | Significant improvement | Significant improvement | Mouse survival monitored over 7 days [1]. |

| Cardiac Function (LVEF) | Significant decrease | Significant improvement towards normal | Significant improvement towards normal | Echocardiography (Philips TIS 0.8) measured Left Ventricular Ejection Fraction [1]. |

| Apoptosis Marker (Cleaved Caspase-3) | Highly expressed | Reduced expression | Reduced expression | Immunohistochemistry (IHC) and Western blotting of heart tissue [1]. |

| Key Target (Serpine1) | Upregulated | Inhibited activity | Inhibited activity | Western blot analysis of heart tissue [1]. |

Detailed Experimental Protocol

The data in the table above was generated using the following methodologies [1]:

In Vivo Model (Mouse):

- Animal Model: Male, 8-week-old C57BL/6 mice.

- Sepsis Induction: Sepsis was induced via cecal ligation and puncture (CLP). The cecum was ligated ~1 cm from its end and punctured with a needle. Sham-operated mice underwent the same surgery without ligation or puncture.

- Treatment: Mice received intraperitoneal injections of this compound (200 nM or 400 nM) daily.

- Outcome Measures:

- Survival: Monitored for 7 days.

- Cardiac Function: Assessed at day 1 post-CLP using ultrasonic echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

- Tissue Analysis: Heart tissues were collected for immunohistochemistry (IHC) and Western blotting to detect Cleaved Caspase-3 and Serpine1 protein levels.

In Vitro Model (Cell):

- Cell Line: Mouse atrial cardiomyocytes (HL-1 cell line).

- Apoptosis Induction: Cells were exposed to bacterial lipopolysaccharide (LPS) at 10.0 mg/L for 24 hours.

- Gene Silencing: siRNA was used to silence

YAP1andSerpine1genes in HL-1 cells to confirm their role in the pathway. - Viability Assay: Cell viability was measured using a CCK-8 assay.

Signaling Pathway Diagram

The study concluded that this compound protects against sepsis-induced cardiac dysfunction by inhibiting cardiomyocyte apoptosis via the YAP1/Serpine1/Caspase-3 pathway [1]. The following diagram illustrates this mechanism:

The diagram shows the pathway through which sepsis leads to heart damage. Sepsis activates YAP1, which increases Serpine1. Serpine1 in turn activates Caspase-3, the key executor of cell death, leading to the death of heart muscle cells and subsequent cardiac dysfunction. This compound acts as a Serpine1 inhibitor, blocking this chain of events at a critical point [1].

Interpretation and Future Directions

The experimental data validates this compound's potential as a therapeutic agent for septic cardiomyopathy by specifically targeting the Serpine1-mediated apoptotic pathway [1].

- Mechanism of Action: The study provides evidence that the protective effect is achieved through the inhibition of Serpine1, which sits downstream of YAP1 in the apoptosis signaling cascade.

- Research Context: It is important to note that this is a single preclinical study. A true performance comparison with other alternatives (e.g., different Serpine1 inhibitors, or other cardioprotective drugs) cannot be constructed from the available public data at this time.

To build a more comprehensive comparison guide, further information would be needed on:

- Direct Comparators: Efficacy data for other investigational Serpine1 inhibitors.

- Standard of Care: How this mechanistic approach compares to current supportive therapies for sepsis-induced organ dysfunction.

- Clinical Data: Results from human trials, which are not yet available.

References

Basic Pharmacological Profile of Diaplasinin

| Property | Description |

|---|---|

| Synonyms | PAI-749 [1] |

| Molecular Weight | 501.62 [1] |

| CAS No. | 481631-45-2 [1] |

| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1) [1] |